molecular formula C11H15FN2O5S B1448225 5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one CAS No. 869222-67-3

5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one

Cat. No.: B1448225
CAS No.: 869222-67-3
M. Wt: 306.31 g/mol
InChI Key: NSYRBTSWRWOHKR-FDDDBJFASA-N
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Description

5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one is a synthetic organic compound with the molecular formula C11H15FN2O5S and a molecular weight of 306.31 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a pyrimidine ring. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: Introduction of the fluorine atom into the pyrimidine ring.

    Methylation: Addition of the methoxy group at the 2’ position.

    Thiomethylation: Introduction of the methylthio group at the 4 position.

The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimalarial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one involves its interaction with specific molecular targets. The fluorine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one include:

    5-Fluoro-2-methoxy-4(1H)pyrimidinone: Similar structure but lacks the methylthio group.

    6-Methyluridine: A derivative with different substituents on the pyrimidine ring.

The uniqueness of 5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5S/c1-18-8-7(16)6(4-15)19-10(8)14-3-5(12)9(20-2)13-11(14)17/h3,6-8,10,15-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYRBTSWRWOHKR-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)SC)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)SC)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one
Reactant of Route 4
5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one
Reactant of Route 5
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Reactant of Route 6
5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one

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